molecular formula C16H10Br2F3NO2 B4632992 (Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE

(Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE

Cat. No.: B4632992
M. Wt: 465.06 g/mol
InChI Key: JPLIVABMAXHAEL-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of bromine, fluorine, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of bromine atoms to the aromatic ring.

    Fluorination: Incorporation of fluorine atoms.

    Formation of the Propenamide Moiety: This involves coupling reactions to form the propenamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as organolithium or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions between such molecules and biological targets.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It could be investigated for its activity against various diseases, particularly those where halogenated compounds have shown efficacy.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE: Similar structure but with a trifluoromethoxy group.

    (Z)-N-(2,6-DIBROMO-4-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE: Similar structure but with a chlorophenyl group.

Uniqueness

The uniqueness of (Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE lies in its specific combination of bromine, fluorine, and difluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-N-(2,6-dibromo-4-fluorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2F3NO2/c17-12-7-10(19)8-13(18)15(12)22-14(23)6-3-9-1-4-11(5-2-9)24-16(20)21/h1-8,16H,(H,22,23)/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLIVABMAXHAEL-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2Br)F)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)NC2=C(C=C(C=C2Br)F)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE
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(Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE
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(Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE
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(Z)-N-(2,6-DIBROMO-4-FLUOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE

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